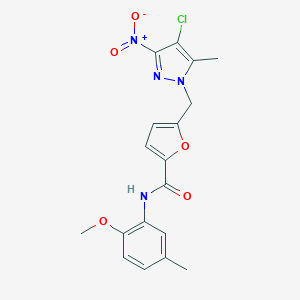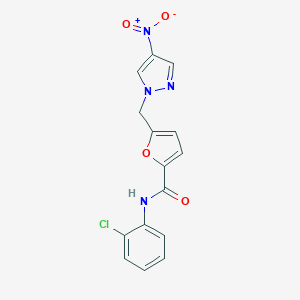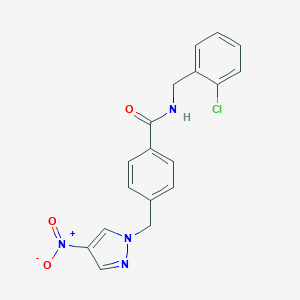![molecular formula C13H13Cl2N3O B213874 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide, also known as DMP 777, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes.
作用机制
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 works by inhibiting the activity of PARP, which is an enzyme involved in DNA repair processes. PARP inhibitors, such as 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777, prevent the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action is particularly effective in cancer cells, which have a high rate of DNA damage and rely on PARP for DNA repair.
Biochemical and Physiological Effects
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 has been shown to have several biochemical and physiological effects. In cancer cells, 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 induces synthetic lethality, leading to cell death. In non-cancer cells, 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 has been shown to induce apoptosis, a process of programmed cell death. 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
实验室实验的优点和局限性
One of the primary advantages of using 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 in lab experiments is its high potency and specificity. 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 is a potent inhibitor of PARP and has been shown to be effective in inducing synthetic lethality in cancer cells. However, one of the limitations of using 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 in lab experiments is its potential toxicity. 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 has been shown to induce apoptosis in non-cancer cells, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Additionally, there is a need for more studies on the potential toxicity of PARP inhibitors, such as 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777, in non-cancer cells. Finally, there is a need for more clinical trials to evaluate the efficacy of PARP inhibitors, such as 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777, in cancer treatment.
合成方法
The synthesis of 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 involves several steps, including the reaction of 2,6-dichlorobenzoyl chloride with 1,3-dimethyl-1H-pyrazole in the presence of a base, followed by the reaction with methylamine. The final product is obtained after purification by column chromatography. The yield of the synthesis method is high, and the purity of the product is also excellent.
科学研究应用
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 has been extensively studied for its potential applications in scientific research. One of the primary areas of research is cancer treatment. PARP inhibitors, such as 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777, have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. This is because cancer cells have a high rate of DNA damage and rely on PARP for DNA repair. By inhibiting PARP, 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 can induce synthetic lethality in cancer cells, leading to their death.
属性
产品名称 |
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide |
|---|---|
分子式 |
C13H13Cl2N3O |
分子量 |
298.16 g/mol |
IUPAC 名称 |
2,6-dichloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C13H13Cl2N3O/c1-8-9(7-18(2)17-8)6-16-13(19)12-10(14)4-3-5-11(12)15/h3-5,7H,6H2,1-2H3,(H,16,19) |
InChI 键 |
XHBMYLVNXHCSFH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1CNC(=O)C2=C(C=CC=C2Cl)Cl)C |
规范 SMILES |
CC1=NN(C=C1CNC(=O)C2=C(C=CC=C2Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)




![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline](/img/structure/B213805.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)


![methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213813.png)
